Cas no 232944-38-6 (3-(Methylthio)propyl(methanesulfonate))

3-(Methylthio)propyl(methanesulfonate) structure
232944-38-6 structure
商品名:3-(Methylthio)propyl(methanesulfonate)
CAS番号:232944-38-6
MF:C5H12O3S2
メガワット:183.26904
MDL:MFCD18642727
CID:835472
PubChem ID:22931856

3-(Methylthio)propyl(methanesulfonate) 化学的及び物理的性質

名前と識別子

    • 1-Propanol, 3-(methylthio)-, methanesulfonate
    • 3-(methylthio)propyl (methanesulfonate)
    • 4-methylsulfanylbutane-1-sulfonate
    • DB-228392
    • 232944-38-6
    • 3-(methylthio)propyl methanesulfonate
    • 3-methylsulfanylpropyl methanesulfonate
    • SCHEMBL662854
    • MFCD18642727
    • AKOS006371292
    • C11627
    • 3-(METHYLSULFANYL)PROPYL METHANESULFONATE
    • EN300-7116758
    • JJRYDZAYWWFTQA-UHFFFAOYSA-N
    • CS-M0564
    • 3-(methylthio)propyl(methanesulfonate)
    • 3-methylthiopropyl methanesulfonate
    • CS-13657
    • 3-(Methylthio)propyl(methanesulfonate)
    • MDL: MFCD18642727
    • インチ: InChI=1S/C5H12O3S2/c1-9-5-3-4-8-10(2,6)7/h3-5H2,1-2H3
    • InChIKey: JJRYDZAYWWFTQA-UHFFFAOYSA-N
    • ほほえんだ: CSCCCOS(=O)(=O)C

計算された属性

  • せいみつぶんしりょう: 184.02278659g/mol
  • どういたいしつりょう: 184.02278659g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 5
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 77Ų

3-(Methylthio)propyl(methanesulfonate) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1216814-5g
3-(methylthio)propyl (methanesulfonate)
232944-38-6 95%
5g
$390 2024-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BN079-200mg
3-(Methylthio)propyl(methanesulfonate)
232944-38-6 98%
200mg
210.0CNY 2021-07-14
Ambeed
A899997-100mg
3-(methylthio)propyl (methanesulfonate)
232944-38-6 98%
100mg
$6.0 2024-07-28
Enamine
EN300-7116758-0.25g
3-(methylsulfanyl)propyl methanesulfonate
232944-38-6 95%
0.25g
$39.0 2023-05-30
Enamine
EN300-7116758-0.5g
3-(methylsulfanyl)propyl methanesulfonate
232944-38-6 95%
0.5g
$61.0 2023-05-30
Aaron
AR00BFQ4-5g
3-(methylthio)propyl (methanesulfonate)
232944-38-6 95%
5g
$95.00 2025-02-10
abcr
AB569009-1g
3-(Methylthio)propyl (methanesulfonate); .
232944-38-6
1g
€110.20 2024-04-18
eNovation Chemicals LLC
D963276-1g
3-(Methylthio)propyl (Methanesulfonate)
232944-38-6 95%
1g
$70 2025-02-20
eNovation Chemicals LLC
D963276-1g
3-(Methylthio)propyl (Methanesulfonate)
232944-38-6 95%
1g
$70 2024-06-06
eNovation Chemicals LLC
D963276-250mg
3-(Methylthio)propyl (Methanesulfonate)
232944-38-6 95%
250mg
$55 2025-02-26

3-(Methylthio)propyl(methanesulfonate) 関連文献

3-(Methylthio)propyl(methanesulfonate)に関する追加情報

Introduction to 3-(Methylthio)propyl(methanesulfonate) (CAS No. 232944-38-6)

3-(Methylthio)propyl(methanesulfonate), identified by the Chemical Abstracts Service Number (CAS No.) 232944-38-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfoxylates, characterized by the presence of a sulfoxide group (-SO-) bonded to an alkyl chain. The specific structure of 3-(Methylthio)propyl(methanesulfonate) incorporates a propyl chain substituted with a methylthio (-SCH₃) group, further modified by a methanesulfonate ester (-SO₂OCH₃) at the terminal carbon. Such structural features make it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.

The utility of 3-(Methylthio)propyl(methanesulfonate) lies in its reactivity and the potential applications it offers in medicinal chemistry. The sulfoxide moiety is known for its stability and ability to participate in various chemical transformations, including nucleophilic substitution reactions, which are pivotal in drug synthesis. Additionally, the methanesulfonate ester group enhances the solubility and handling properties of the compound, making it suitable for various industrial processes.

In recent years, there has been growing interest in sulfoxide-containing compounds due to their broad spectrum of biological activities. Studies have demonstrated that sulfoxides can serve as key structural elements in molecules targeting neurological disorders, inflammatory diseases, and cancer. The compound 3-(Methylthio)propyl(methanesulfonate) has been explored as a building block for more complex scaffolds, with researchers investigating its potential in modulating enzyme activity and receptor binding.

One of the most compelling aspects of 3-(Methylthio)propyl(methanesulfonate) is its role in the synthesis of novel therapeutic agents. Researchers have leveraged its structural framework to develop compounds with enhanced pharmacological profiles. For instance, derivatives of this molecule have been investigated for their potential as kinase inhibitors, which are critical in treating various forms of cancer. The methylthio group provides a unique handle for further functionalization, allowing chemists to tailor properties such as lipophilicity and metabolic stability.

The methanesulfonate ester functionality also contributes to the compound's versatility. Methanesulfonates are known for their ability to act as protecting groups or leaving groups in synthetic pathways. This dual functionality makes 3-(Methylthio)propyl(methanesulfonate) an attractive candidate for multi-step synthetic strategies, where selective modifications can be achieved without disrupting other parts of the molecule.

Recent advancements in computational chemistry have further highlighted the importance of 3-(Methylthio)propyl(methanesulfonate). Molecular modeling studies have predicted that this compound can interact with specific biological targets with high affinity. These predictions are based on detailed analysis of its three-dimensional structure and electronic properties, providing a rational basis for designing experiments aimed at optimizing its biological activity.

In addition to its pharmaceutical applications, 3-(Methylthio)propyl(methanesulfonate) has found utility in materials science. The unique electronic and steric properties of sulfoxides make them valuable in designing advanced materials with tailored functionalities. For example, researchers have explored using derivatives of this compound to develop new types of polymers and coatings that exhibit improved durability and chemical resistance.

The synthesis of 3-(Methylthio)propyl(methanesulfonate) itself is a testament to the progress made in synthetic organic chemistry. Modern techniques allow for efficient and scalable production of this compound, ensuring that it remains accessible for both academic research and industrial applications. The development of greener synthetic routes has also been a focus, with efforts aimed at minimizing waste and reducing energy consumption during production.

As our understanding of molecular interactions continues to evolve, so does the potential of compounds like 3-(Methylthio)propyl(methanesulfonate). Ongoing research is exploring new ways to harness its properties for therapeutic purposes, as well as for applications beyond traditional pharmaceuticals. The integration of interdisciplinary approaches—combining organic chemistry with biology, computer science, and materials science—will undoubtedly lead to novel discoveries and innovations.

In conclusion,3-(Methylthio)propyl(methanesulfonate) (CAS No. 232944-38-6) represents a significant advancement in chemical research with far-reaching implications across multiple industries. Its unique structure and reactivity make it a valuable tool for developing new drugs and materials, while ongoing studies continue to uncover its full potential. As we move forward, this compound will undoubtedly play an important role in shaping the future of science and technology.

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